molecular formula C23H18N4O11S3 B13776975 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid CAS No. 85409-49-0

4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid

Cat. No.: B13776975
CAS No.: 85409-49-0
M. Wt: 622.6 g/mol
InChI Key: TXXKONXNGGPOSG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid involves its interaction with molecular targets through its azo and sulfonyl groups. These interactions can lead to various biochemical and chemical effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-amino-2,7-naphthalenedisulfonic acid
  • 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-1,6-disulfonic acid

Uniqueness

4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific chromophoric and reactive characteristics .

Properties

CAS No.

85409-49-0

Molecular Formula

C23H18N4O11S3

Molecular Weight

622.6 g/mol

IUPAC Name

4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C23H18N4O11S3/c1-13-2-8-17(9-3-13)39(31,32)26-19-12-18(40(33,34)35)10-14-11-20(41(36,37)38)22(23(28)21(14)19)25-24-15-4-6-16(7-5-15)27(29)30/h2-12,26,28H,1H3,(H,33,34,35)(H,36,37,38)

InChI Key

TXXKONXNGGPOSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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